2-chloro-N-(4-hydroxy-2-methylquinolin-6-yl)benzamide
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Overview
Description
2-chloro-N-(4-hydroxy-2-methylquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-hydroxy-2-methylquinolin-6-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-2-methylquinoline and 2-chlorobenzoyl chloride.
Formation of Intermediate: The 4-hydroxy-2-methylquinoline is reacted with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the intermediate this compound.
Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-hydroxy-2-methylquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(4-hydroxy-2-methylquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-hydroxy-2-methylquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methylquinoline: A precursor in the synthesis of 2-chloro-N-(4-hydroxy-2-methylquinolin-6-yl)benzamide.
2-chlorobenzoyl chloride: Another precursor used in the synthesis.
Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a benzamide moiety makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
553631-20-2 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
2-chloro-N-(2-methyl-4-oxo-1H-quinolin-6-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-8-16(21)13-9-11(6-7-15(13)19-10)20-17(22)12-4-2-3-5-14(12)18/h2-9H,1H3,(H,19,21)(H,20,22) |
InChI Key |
AAQDWASWDYCOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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